3-Methyl-1-(morpholin-4-yl)butan-2-amine
Overview
Description
3-Methyl-1-(morpholin-4-yl)butan-2-amine: is an organic compound with the molecular formula C9H20N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a morpholine ring attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(morpholin-4-yl)butan-2-amine typically involves the reaction of morpholine with appropriate alkylating agents. One common method involves the alkylation of morpholine with 3-methyl-2-butanone oxime, followed by reduction to yield the desired amine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and solvents like dichloromethane.
Major Products: The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-1-(morpholin-4-yl)butan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(morpholin-4-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Methyl-2-(morpholin-4-yl)butan-1-amine
- 4-Morpholineethanamine, α-(1-methylethyl)
Comparison: Compared to its analogs, 3-Methyl-1-(morpholin-4-yl)butan-2-amine exhibits unique reactivity due to the position of the morpholine ring and the methyl group. This structural difference can influence its chemical behavior and biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
3-methyl-1-morpholin-4-ylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)9(10)7-11-3-5-12-6-4-11/h8-9H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZXZHUXSVMNLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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